
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate is an organic compound with the molecular formula C14H22O3 It is a derivative of cyclohexene and is characterized by the presence of an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate typically involves the esterification of 2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate
- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
- 3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal
Uniqueness
Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate is unique due to its specific ester group and the position of the substituents on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
90122-03-5 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate |
InChI |
InChI=1S/C14H22O3/c1-5-17-13(16)7-6-12-10(2)8-11(15)9-14(12,3)4/h8,12H,5-7,9H2,1-4H3 |
Clé InChI |
QBRXHEUSARRPCW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1C(=CC(=O)CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
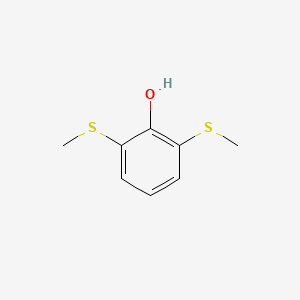

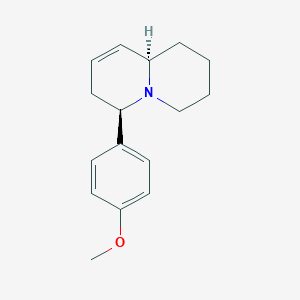
![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
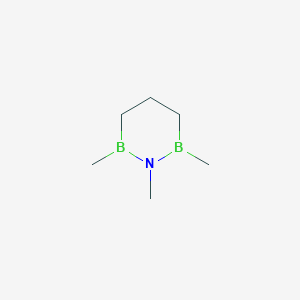
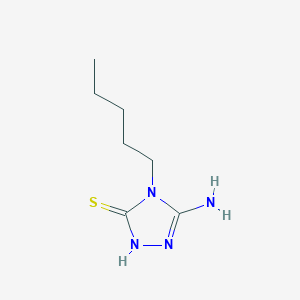
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)
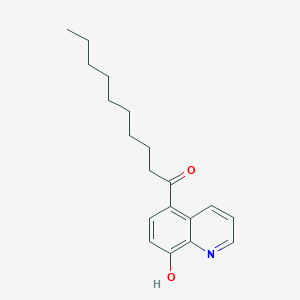
![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
